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An In-depth Technical Guide to the Discovery and History of Quisinostat (JNJ-26481585)

Executive Summary

Quisinostat, also known by its development code JNJ-26481585, is an orally bioavailable,
second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] Developed
by Janssen Pharmaceuticals, it emerged from a targeted search for potent, second-generation
HDAC inhibitors with a more favorable pharmacodynamic profile than existing agents.[2][3]
Quisinostat is characterized by its high potency against Class | and Il HDACs, demonstrating
broad-spectrum antineoplastic activity in a range of preclinical models and progressing through
various stages of clinical evaluation for both solid and hematologic malignancies.[2][4][5] This
document provides a comprehensive overview of its discovery, mechanism of action, preclinical
and clinical development, supported by quantitative data, detailed experimental protocols, and
pathway visualizations.

Discovery and Preclinical Development

The development of Quisinostat was driven by the need to overcome the limitations of first-
generation HDAC inhibitors, which often exhibited transient induction of histone acetylation in
tumor tissues, potentially limiting their efficacy in solid tumors.[5] The primary goal was to
identify a second-generation inhibitor capable of a prolonged pharmacodynamic response in
Vvivo.[3]

Lead Identification and Optimization
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Janssen Pharmaceuticals undertook a rigorous screening process involving 140 potent
pyrimidyl-hydroxamic acid analogues.[5] A key innovation in this process was the development
of a specialized preclinical in vivo tumor model. This model utilized tumor cells engineered to
express a fluorescent protein dependent on HDAC1 inhibition, which allowed for non-invasive,
real-time monitoring of the pharmacodynamic response to the inhibitors.[3][5] Through this
advanced screening paradigm, JNJ-26481585 was identified as the lead candidate due to its
ability to induce continuous histone H3 acetylation following once-daily oral administration.[3]

Preclinical Efficacy

Quisinostat demonstrated potent, single-agent antitumor activity across a wide array of
preclinical models:

« In Vitro Cytotoxicity: It exhibited potent cytotoxic activity against a broad panel of cancer cell
lines, including those from lung, colon, breast, prostate, and ovarian cancers, with IC50
values in the low nanomolar range.[4][6]

o Xenograft Models: In in vivo studies, Quisinostat showed superior efficacy compared to
standard-of-care agents. It achieved complete tumor growth inhibition in Ras mutant
HCT116 colon carcinoma xenografts and fully inhibited the growth of C170HM2 colorectal
liver metastases.[3][5]

o EMT Reversal: Preclinical studies revealed that Quisinostat amplifies the expression of E-
cadherin, which is often silenced by HDACs in cancer cells. This leads to a reversal of the
epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.

[2]

o Pediatric Cancers: Testing by the Pediatric Preclinical Testing Program showed broad in vitro
activity, with a median relative IC50 of 2.2 nM, and significant tumor growth delay in the
majority of solid tumor and acute lymphoblastic leukemia (ALL) xenografts studied.[6]

Mechanism of Action

Quisinostat functions as a pan-HDAC inhibitor, targeting both Class | and Il HDAC enzymes.
[4] Its primary mechanism involves binding to the zinc-containing active site of HDACSs via its
hydroxamic acid moiety, thereby inhibiting their enzymatic activity.
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This inhibition leads to the accumulation of acetyl groups on the lysine residues of histones and
other non-histone proteins. The resulting hyperacetylation of histones neutralizes their positive
charge, leading to a more relaxed chromatin structure. This chromatin remodeling alters gene
expression, causing:

Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-
apoptotic proteins like Bcl-2.[1]

Cell Cycle Arrest: Increased expression of cell cycle inhibitors such as p21.[7]

Inhibition of Angiogenesis: Significant decrease in tumor-associated angiogenesis.[4]

DNA Damage and Oxidative Stress: Increased levels of DNA damage and oxidative stress
within glioblastoma cells.[8]

Compared to first-generation inhibitors like vorinostat, Quisinostat is approximately 500-fold
more potent at inhibiting HDAC1 and may induce superior upregulation of HSP70.[1][9]
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Caption: Mechanism of Action of Quisinostat as an HDAC Inhibitor.
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Quantitative Data

Table 1: In Vitro HDAC Inhibitory Activity of Quisinostat

This table summarizes the half-maximal inhibitory concentrations (IC50) of Quisinostat against

a panel of recombinant human HDAC enzymes.

HDAC Isoform Class IC50 (nmol/L)
HDAC1 I 0.11-0.16
HDAC?2 I 0.33

HDAC4 lla 0.64

HDACG6 lIb 32.1

HDAC7 lla 119

HDAC9 lla 119

HDAC10 lIb 0.46

HDAC11 v 0.37

Data sourced from multiple

preclinical studies.[3][10]

Table 2: In Vitro Cytotoxicity in Pediatric Cancer Cell

Lines

The Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against its panel of

cell lines.
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Parameter Value
Concentration Range Tested 1.0nM - 10 uM
Median Relative IC50 2.2nM

IC50 Range <1-19nM

Data from the PPTP study.[6]

Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay

Enzymes: Full-length recombinant human HDAC proteins expressed in baculovirus-infected
Sf9 cells.

Procedure: The assay is typically performed by a commercial vendor (e.g., Reaction Biology
Corporation). The inhibitory activity of Quisinostat is measured by quantifying the
deacetylation of a fluorogenic peptide substrate by the specific HDAC isozyme in the
presence of varying concentrations of the compound. The fluorescence generated is
proportional to the enzyme activity.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation.[7]

Cell Proliferation | Cytotoxicity Assay (MTT Assay)

o Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere for

24 hours.

Treatment: Cells are incubated with Quisinostat at various concentrations (e.g., 3 to 300
nmol/L) for a specified period (e.qg., 4 days).[7]

Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution is added to each well. Viable cells with active mitochondrial reductase
convert the MTT tetrazolium salt into a purple formazan product.
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o Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO),
and the absorbance is measured using a microplate reader. The absorbance is directly
proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

e Animal Model: Immunodeficient mice (e.g., male athymic nu/nu CD-1) are used.

e Tumor Implantation: Human tumor cells (e.g., 107 A2780 ovarian cells) are injected
subcutaneously into the inguinal region of the mice.[7]

o Treatment: Once tumors reach a palpable size, mice are randomized into control and
treatment groups. Quisinostat is administered orally (p.o.) or intraperitoneally (i.p.) at a
specified dose and schedule (e.g., 5 mg/kg, daily for 21 days).[6][7]

» Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Body weight and animal health are monitored as indicators of toxicity. Efficacy is
determined by comparing tumor growth in the treated group versus the control group (e.g.,
Tumor Growth Inhibition, TGI).

In Vivo

In Vitro Vehicle

" 5 h Control [— | I ==
Tumor Ce Subcutaneous Tumor Growtl - Tumor Volume Study Endpoint
Culture Implantation (to palpable size) Randomization l:' — Measurement (Efficacy Analysis)
Quisinostat
Treatment

|

Click to download full resolution via product page

Caption: Standard Experimental Workflow for a Preclinical Xenograft Study.

Pharmacodynamic (PD) Biomarker Analysis

o Sample Collection: Blood samples for peripheral blood mononuclear cells (PBMCs), as well
as hair follicle, skin, or tumor biopsies, are collected at various time points (e.g., pre-dose,
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and 2, 4, 8 hours post-dose).[4]

e Analyte: Acetylated Histone H3 (AcH3) is a common PD biomarker for HDAC inhibitor
activity.

» Methodology (ELISA): AcH3 levels in PBMCs or tissue lysates can be quantified using an
enzyme-linked immunosorbent assay (ELISA). For example, the Meso Scale Discovery
(MSD) platform uses a sandwich immunoassay with a capture antibody (e.g., pan-histone)
and a detection antibody (e.g., anti-AcH3).[4]

o Methodology (Immunoblotting): Protein lysates from tumor samples are separated by SDS-
PAGE, transferred to a membrane, and probed with specific antibodies against AcH3,
acetylated H4, and loading controls (e.g., GAPDH, actin).[9]

Clinical Development

Quisinostat has been evaluated in multiple clinical trials for both solid and hematologic
cancers.

Phase | "First-in-Human" Trial

A Phase | dose-escalation study was conducted between 2007 and 2011 in 92 patients with
advanced solid tumors or lymphoma.[4]

e Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs),
and the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

e Dosing Schedules: The study explored both continuous daily dosing (2-12 mg) and three
intermittent schedules (6—19 mgq), including four days on/three days off; Monday,
Wednesday, Friday (MWF); and Monday/Thursday.

» Key Findings:

o DLTs: The primary DLTs were cardiovascular, including non-sustained ventricular
tachycardia and ST/T-wave abnormalities. Non-cardiac DLTs included fatigue and
abnormal liver function tests.[4]

o Tolerability: Intermittent schedules were better tolerated than continuous daily dosing.
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o Pharmacokinetics: The maximum plasma concentration (Cmax) and area under the curve
(AUC) increased proportionally with the dose.

o Pharmacodynamics: Target engagement was confirmed by increased AcHS3 in hair
follicles, skin, tumor biopsies, and PBMCs, along with decreased Ki67 (a proliferation
marker) in skin and tumor biopsies.[4]

o Efficacy: A partial response lasting five months was observed in one patient with
melanoma, and stable disease was seen in eight patients for 4-10.5 months.[4]

« Recommended Phase Il Dose (RP2D): Based on tolerability, PK, and PD data, the RP2D
was established as 12 mg on the MWF schedule.[4]

Phase Il Trials and Other Studies

e Cutaneous T-Cell Lymphoma (CTCL): A Phase Il multicenter trial evaluated Quisinostat (12
mg, MWF) in patients with relapsed/refractory mycosis fungoides/Sézary syndrome. The
study demonstrated clinical activity, with a confirmed cutaneous response rate of 24% and
an acceptable safety profile.[11]

o Multiple Myeloma: A Phase | trial investigated Quisinostat in combination with bortezomib
and dexamethasone.[2]

o Glioblastoma (GBM): Quisinostat was identified as a brain-penetrant molecule capable of
radiosensitizing GBM cells.[8] This led to a Phase 0/1b clinical trial to confirm its ability to
cross the blood-brain barrier and evaluate its safety and efficacy in combination with
radiotherapy for patients with glioblastoma.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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